molecular formula C9H14ClN3O B1456632 2-Amino-N-(4-pyridinylmethyl)propanamide hydrochloride CAS No. 1236263-51-6

2-Amino-N-(4-pyridinylmethyl)propanamide hydrochloride

Cat. No.: B1456632
CAS No.: 1236263-51-6
M. Wt: 215.68 g/mol
InChI Key: XQHZTZGLSDXWOQ-UHFFFAOYSA-N
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Description

2-Amino-N-(4-pyridinylmethyl)propanamide hydrochloride is a synthetic organic compound serving as a valuable building block in medicinal chemistry and drug discovery research. The structure features a 2-aminopropanamide backbone, an alanine derivative, linked to a 4-pyridinylmethyl group via an amide bond . This configuration presents multiple functional sites, including a primary amino group and a basic pyridine nitrogen, which are amenable to further chemical modifications for creating diverse compound libraries. Compounds with similar N-(pyridinylmethyl)propanamide scaffolds are frequently utilized in pharmaceutical research for designing and synthesizing potential bioactive molecules. For instance, structural analogs are investigated as antagonists for targets like the transient receptor potential vanilloid 1 (TRPV1) channel, which is a significant target in pain management and inflammation research . The specific stereochemistry of the molecule can be critical for its biological activity; the (S)-enantiomer is separately available for studies requiring chiral specificity . As a hydrochloride salt, this compound offers enhanced stability and improved water solubility compared to its free base form, facilitating its use in various biological assay systems. Researchers employ this chemical as a key intermediate in organic synthesis and as a core structure in structure-activity relationship (SAR) studies. Handling Note: This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. It must be handled by qualified professionals in a controlled laboratory setting.

Properties

IUPAC Name

2-amino-N-(pyridin-4-ylmethyl)propanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O.ClH/c1-7(10)9(13)12-6-8-2-4-11-5-3-8;/h2-5,7H,6,10H2,1H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQHZTZGLSDXWOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC=NC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The preparation typically involves the following key stages:

Stepwise Preparation Process

Preparation of Pyridine Glycine Ester Hydrochloride Intermediate

A patented process describes the synthesis of pyridine glycine ester hydrochloride derivatives, which are key intermediates for compounds like 2-Amino-N-(4-pyridinylmethyl)propanamide hydrochloride:

  • Step A: Formation of benzophenone glycine imine derivative using a trialkylamine base such as N,N-diisopropyl N-ethylamine.
  • Step B: Reaction of the benzophenone glycine imine derivative with a pyridine derivative bearing a leaving group (preferably chlorine) in the presence of a dry inorganic base (e.g., K2CO3 or NaH) and a phase transfer catalyst (e.g., tetraethylammonium bromide) in an aprotic polar solvent like propionitrile.
  • Step C: Addition of aqueous hydrochloric acid to the pyridine glycine imine solution at 20–25°C to form the pyridine glycine ester hydrochloride.
  • Step D: Conversion of the ester hydrochloride to the final compound by heating under reflux in water.

This process is designed for industrial scalability and avoids cumbersome purification steps such as column chromatography.

Acylation and Amidation Steps

The amidation of amino acid derivatives with pyridinylmethyl amines can be achieved via acylation using acetic anhydride or acetyl chloride in the presence of nitrogen-containing bases such as pyridine, triethylamine, or dimethylaminopyridine (DMAP). Typical solvents include dichloromethane, toluene, or ethyl acetate.

  • The acylation is performed at controlled temperatures (0–30°C).
  • Bases are added to neutralize the acid formed during the reaction.
  • The product is isolated by filtration after crystallization from suitable solvents.

Methylation of Hydroxy or Amino Groups

O-methylation or N-methylation steps are carried out using methylating agents such as dimethyl sulfate, methyl iodide, or trimethylsilyldiazomethane in the presence of bases like sodium or potassium hydroxide or hydrides. Dimethyl sulfate is often preferred for its efficiency.

  • The reaction is performed at mild temperatures (0–30°C).
  • The reaction mixture is quenched with acids like citric acid.
  • Organic layers are separated and solvents evaporated to isolate crude products.
  • Purification is achieved by recrystallization from isopropyl acetate or ethyl acetate.

Detailed Data Table of Reaction Conditions and Reagents

Step Reagents/Conditions Solvent(s) Temperature (°C) Notes
Formation of benzophenone glycine imine N,N-diisopropyl N-ethylamine (trialkylamine base) Aprotic polar solvent (e.g., propionitrile) 20–25 Use of dry inorganic base (K2CO3 or NaH) and phase transfer catalyst (NEt4Br)
Reaction with pyridine derivative Pyridine derivative with halogen leaving group Propionitrile 20–25 Phase transfer catalyst facilitates nucleophilic substitution
Hydrochloric acid addition Aqueous HCl (molar ratio ≥1) Aqueous solution 20–25 Converts imine to ester hydrochloride
Reflux hydrolysis Heating under reflux Water Reflux Converts ester hydrochloride to target compound
Acylation Acetic anhydride/acetyl chloride + base (pyridine, TEA, DMAP) Dichloromethane, toluene, ethyl acetate 0–30 Controlled addition, crystallization for isolation
Methylation Dimethyl sulfate, methyl iodide + base (NaOH, KOH) Dimethoxyethane, methylene chloride 0–30 Quenched with citric acid, followed by extraction and crystallization

Research Findings and Industrial Considerations

  • The process outlined avoids the use of column chromatography, which is laborious and solvent-intensive, making it suitable for industrial scale.
  • The use of phase transfer catalysts and aprotic solvents enhances reaction rates and yields in the pyridine substitution step.
  • Controlling temperature during acylation and methylation steps minimizes side reactions and impurity formation.
  • The hydrochloride salt form improves compound stability and handling properties.

Summary of Preparation Methodology

Preparation Stage Key Reagents/Conditions Outcome
Pyridine glycine imine formation Trialkylamine base, dry inorganic base, phase transfer catalyst, aprotic solvent Intermediate imine derivative
Nucleophilic substitution with pyridine derivative Pyridine halide, base, phase transfer catalyst Pyridine glycine ester hydrochloride
Hydrolysis and salt formation Aqueous HCl, reflux in water This compound
Acylation (amide bond formation) Acetic anhydride, pyridine or triethylamine, organic solvent Protected or final amide derivative
Methylation Dimethyl sulfate or methyl iodide, base Methylated final compound

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(4-pyridinylmethyl)propanamide hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amine derivatives.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of secondary and tertiary amines.

    Substitution: Formation of substituted amides and other derivatives.

Scientific Research Applications

2-Amino-N-(4-pyridinylmethyl)propanamide hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biological processes and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-N-(4-pyridinylmethyl)propanamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Aromatic Substituents

Tocainide Hydrochloride (2-Amino-N-(2,6-dimethylphenyl)propanamide hydrochloride)
  • Structure : Substituted with a 2,6-dimethylphenyl group instead of 4-pyridinylmethyl.
  • Properties : Melting point >200°C; purity ≥98% (USP standards). Used as an antiarrhythmic agent.
(R)-2-Amino-3-(4-hydroxyphenyl)propanamide Hydrochloride
  • Structure: Features a 4-hydroxyphenyl group and an additional amino group at position 3.
  • Properties : Molecular weight 216.67 g/mol; used in peptide synthesis.
Propanamide, 2-amino-N-(4-nitrophenyl)-, Hydrochloride
  • Structure : Substituted with a nitro group on the phenyl ring.
  • Properties : CAS 201731-77-3; molecular formula C₉H₁₀ClN₃O₃.
  • Key Differences : The electron-withdrawing nitro group may reduce metabolic stability but enhance reactivity in coupling reactions .

Analogues with Fluorinated Substituents

2-Amino-N-(2-fluoroethyl)propanamide Hydrochloride
  • Structure : Fluorinated ethyl group instead of pyridinylmethyl.
  • Properties : Molecular weight 170.61 g/mol; stored at 4°C.
(R)-2-Amino-N-(2,2,2-trifluoroethyl)propanamide Hydrochloride (C62)
  • Structure : Trifluoroethyl substituent.
  • Properties : Melting point 148–151°C; 92% purity.
  • Key Differences : The trifluoromethyl group enhances thermal stability and resistance to enzymatic degradation .

Analogues with Heterocyclic Substituents

2-Amino-N-(2,6-dioxopiperidin-3-yl)propanamide Hydrochloride
  • Structure : Substituted with a dioxopiperidinyl group.
  • Properties : Molecular weight 199.2 g/mol; purity ≥95%.
  • Key Differences : The dioxopiperidinyl group introduces conformational rigidity, which may influence receptor binding kinetics .
Activity Data
  • Compound 15 (2-amino-5-(3-nitroguanidino)-N-(4-phenylthiazol-2-yl)pentanamide): Exhibits moderate activity (8/5/5 in unspecified assays) .
  • Compound 16 (2-amino-N-(4-(4-chlorophenyl)thiazol-2-yl)-5-(3-nitroguanidino)pentanamide): Higher activity (11/6/6), suggesting chlorophenyl groups enhance potency .
  • Implications for Target Compound : The pyridinylmethyl group may modulate activity similarly to thiazolyl or chlorophenyl groups, but direct data are unavailable.

Biological Activity

2-Amino-N-(4-pyridinylmethyl)propanamide hydrochloride is a compound that has garnered attention in various fields, including medicinal chemistry and biological research. Its unique structure, featuring an amino group and a pyridinylmethyl moiety, suggests potential interactions with biological systems that could lead to therapeutic applications.

  • Molecular Formula : C₉H₁₂ClN₃O
  • Molecular Weight : 215.68 g/mol
  • CAS Number : 1220035-42-6
  • Chemical Structure : The compound contains an amino group, a pyridinylmethyl group, and a propanamide group, which contribute to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes or receptors. This binding can modulate their activity, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.

1. Receptor Binding and Modulation

Research indicates that this compound may interact with neurotransmitter systems, potentially influencing receptor binding affinity. For example, studies have shown that similar compounds in the pyridine class exhibit significant interactions with opioid receptors, which are crucial for pain management .

2. Therapeutic Potential

The compound has been explored for its therapeutic properties in several contexts:

  • Pain Management : Due to its structural similarities to opioid analgesics, it may possess analgesic properties.
  • Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation in models of chronic diseases by modulating immune responses .
  • Neuropharmacology : Its interaction with neurotransmitter systems suggests potential applications in treating neurological disorders.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

StudyFindings
The compound may bind to various enzymes or receptors, leading to modulation of their activity.
Derivatives of similar structures showed anti-inflammatory properties in LPS-stimulated microglial cells.
Highlighted the importance of receptor binding affinity in neuropharmacological applications.

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameMolecular FormulaUnique Features
2-Amino-N-methyl-N-(pyridin-2-ylmethyl)propanamide hydrochlorideC₉H₁₄ClN₃ODifferent substitution on the pyridine ring
2-Amino-2-methyl-N-(4-pyridinylmethyl)propanamide hydrochlorideC₉H₁₂ClN₃OContains both amino and propanamide groups

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Amino-N-(4-pyridinylmethyl)propanamide hydrochloride, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves coupling 4-pyridinylmethylamine with a protected propanamide derivative under alkaline conditions, followed by deprotection and HCl salt formation. Purification via recrystallization or column chromatography is critical. Validate purity using HPLC (≥98%) and corroborate structural integrity via NMR (1H/13C) and high-resolution mass spectrometry (HRMS). Monitor reaction intermediates using TLC with UV visualization .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Follow OSHA HCS guidelines: use PPE (nitrile gloves, lab coat, safety goggles), work in a fume hood to avoid inhalation, and store in airtight containers at controlled room temperature. In case of skin contact, rinse with water for 15 minutes. Ensure waste disposal complies with EPA hazardous chemical protocols. Safety data sheets (SDS) for analogous compounds emphasize avoiding dust formation and incompatible materials (e.g., strong oxidizers) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield in the synthesis of this compound?

  • Methodological Answer : Use Design of Experiments (DoE) to test variables:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance coupling efficiency.
  • Catalyst screening : Test bases like triethylamine or DBU for deprotonation.
  • Temperature gradients : Monitor exothermic reactions via in-situ IR spectroscopy.
    Computational tools (e.g., density functional theory) predict transition states and optimize reaction pathways. Post-reaction, employ fractional crystallization to isolate high-purity hydrochloride salts .

Q. What strategies address discrepancies in biological activity data for this compound across different assay systems?

  • Methodological Answer :

  • Assay standardization : Validate cell lines (e.g., HEK293 vs. CHO) for receptor binding studies and confirm compound solubility in assay buffers (e.g., DMSO concentration ≤0.1%).
  • Metabolic stability : Use liver microsomes to assess cytochrome P450 interactions.
  • Data normalization : Apply statistical models (e.g., ANOVA with Tukey’s post-hoc test) to account for inter-experimental variability. Cross-reference with crystallographic data (e.g., monoclinic space group trends in analogous salts) to correlate structure-activity relationships .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) during characterization?

  • Methodological Answer :

  • Dynamic effects : Analyze variable-temperature NMR to detect conformational exchange.
  • Solvent polarity : Compare spectra in D2O vs. DMSO-d6 to assess hydrogen bonding or ion pairing.
  • Computational validation : Use software like Gaussian or ADF to simulate NMR spectra and match experimental peaks. For ambiguous signals, employ 2D techniques (COSY, HSQC) to resolve coupling networks .

Q. What experimental designs are suitable for studying the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Forced degradation studies : Expose the compound to pH 1–13 buffers at 40–80°C for 24–72 hours. Monitor degradation via UPLC-MS and identify byproducts.
  • Kinetic modeling : Use Arrhenius plots to extrapolate shelf-life at 25°C.
  • Solid-state stability : Perform XRPD to detect polymorphic changes and TGA-DSC for thermal decomposition profiles. Reference ICH Q1A(R2) guidelines for pharmaceutical stability testing .

Data Analysis and Interpretation

Q. How should researchers approach contradictory results in receptor binding affinity studies?

  • Methodological Answer :

  • Orthogonal assays : Validate radioligand binding data with functional assays (e.g., cAMP accumulation or calcium flux).
  • Allosteric modulation : Test for non-competitive inhibition via Schild analysis.
  • Structural insights : Use molecular docking (AutoDock Vina) to compare binding poses in homology models vs. cryo-EM structures. Cross-validate with site-directed mutagenesis of key residues .

Q. What computational tools are recommended for predicting the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • ADME prediction : Use SwissADME or ADMETlab to estimate logP, bioavailability, and blood-brain barrier permeability.
  • Metabolite identification : Employ MetaSite or GLORYx for phase I/II metabolism pathways.
  • Toxicity profiling : Run ProTox-II or Derek Nexus to flag potential hepatotoxicity or genotoxicity. Combine with molecular dynamics simulations (AMBER, GROMACS) to assess target off-rates .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Amino-N-(4-pyridinylmethyl)propanamide hydrochloride
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2-Amino-N-(4-pyridinylmethyl)propanamide hydrochloride

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